Lenalidomide nonanedioic acid

PROTAC E3 Ligase Linker Chemistry

Validated building block for SOS1 PROTAC LHF418 (DC50 209.4 nM in A549 cells). This pre-conjugated CRBN ligand-C9 linker eliminates synthetic variability—the specific nonanedioic acid spacer is critical for ternary complex stability and degradation efficiency. Ideal for SAR studies requiring defined spatial geometry.

Molecular Formula C22H27N3O6
Molecular Weight 429.5 g/mol
Cat. No. B12364155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide nonanedioic acid
Molecular FormulaC22H27N3O6
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30)
InChIKeyKKWIKGALCXBOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide Nonanedioic Acid: A Key PROTAC Intermediate for CRBN-Based Targeted Protein Degradation


Lenalidomide nonanedioic acid (C22H27N3O6; MW 429.47 g/mol) is a conjugate of the E3 ligase ligand and linker of LHF418, an SOS1 PROTAC degrader with a DC50 of 209.4 nM in A549 cells [1]. As a pre-linked cereblon (CRBN) ligand-linker building block, it serves as a critical intermediate for the synthesis of intact proteolysis-targeting chimeras (PROTACs) [2]. The compound incorporates the immunomodulatory drug lenalidomide as the CRBN E3 ligase-recruiting moiety connected to a nonanedioic acid (azelaic acid, C9) linker terminating in a carboxylic acid functional group, enabling direct conjugation to target-binding warheads .

Why Lenalidomide Nonanedioic Acid Cannot Be Substituted by Alternative Lenalidomide-Linker Conjugates


Generic substitution among lenalidomide-based E3 ligase ligand-linker conjugates is precluded by the critical influence of linker chemistry on ternary complex formation and ultimate degradation efficiency. The nonanedioic acid (C9) linker confers a specific spatial geometry and physicochemical profile distinct from alternative linkers such as PEG-based chains, shorter alkyl linkers (C4, C5, C6), or functionalized variants (e.g., Lenalidomide-C9-aldehyde, Lenalidomide-C9-NH2 hydrochloride) . Even slight alterations in crosslinker length, composition, or terminal functional group can significantly affect the stability of the ternary complex formed between the target protein, the PROTAC, and the CRBN E3 ligase, directly impacting degradation potency and selectivity [1]. Consequently, substituting Lenalidomide nonanedioic acid with a similar but chemically distinct conjugate introduces uncontrolled variables into PROTAC synthesis and biological evaluation, compromising reproducibility and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation of Lenalidomide Nonanedioic Acid: Procurement-Relevant Evidence


Linker Length and Composition: C9 Dicarboxylic Acid vs. Alternative Lenalidomide Conjugates

Lenalidomide nonanedioic acid features a 9-carbon linear alkyl chain terminating in a carboxylic acid, providing a specific spatial separation between the lenalidomide CRBN-binding moiety and the target warhead conjugation site. This linker is longer than many common alternatives such as Lenalidomide-C4-NH2 (4-carbon alkyl chain) and Lenalidomide-C5-NH2 (5-carbon alkyl chain) . In PROTAC design, the optimal linker length for a given target-E3 ligase pair is typically within the 4-15 atom range, with suboptimal lengths causing steric hindrance that prevents effective ternary complex formation .

PROTAC E3 Ligase Linker Chemistry CRBN

Terminal Functional Group: Carboxylic Acid Enables Amide Conjugation

Lenalidomide nonanedioic acid terminates in a carboxylic acid group, which is distinct from the aldehyde group of Lenalidomide-C9-aldehyde (used in INY-03-041 synthesis) and the amine group of Lenalidomide-C9-NH2 hydrochloride . The carboxylic acid functionality enables direct amide bond formation with amine-containing target warheads via standard carbodiimide coupling chemistry (e.g., EDC/NHS), whereas the aldehyde analog requires reductive amination and the amine analog requires coupling to carboxylic acid-containing warheads.

PROTAC Click Chemistry Bioconjugation Linker Chemistry

Solubility Profile: Enhanced DMSO Solubility Relative to Parent Lenalidomide

Lenalidomide nonanedioic acid demonstrates DMSO solubility of ≥52 mg/mL . This represents an improvement over parent lenalidomide hydrochloride, which is incompletely soluble at 3.5 mg/mL in PBS/1% HCl and is typically dosed at ≤3 mg/mL to avoid particulates . The enhanced DMSO solubility of the conjugate facilitates preparation of concentrated stock solutions for in vitro assays and PROTAC synthesis.

Solubility Formulation DMSO PROTAC

Purity Grade: Research-Grade vs. Commercial Comparator

Lenalidomide nonanedioic acid is commercially available at ≥95% purity from multiple vendors, including BenchChem (95%) and InvivoChem (≥98%) . This purity level is comparable to other lenalidomide-based PROTAC building blocks such as Lenalidomide-C9-NH2 hydrochloride (≥95%) and Lenalidomide-PEG1-NH2 hydrochloride (≥95%) .

Purity Quality Control PROTAC Intermediate

Primary Research Applications for Lenalidomide Nonanedioic Acid


Synthesis of SOS1-Degrading PROTACs (e.g., LHF418)

As the direct ligand-linker conjugate component of LHF418, Lenalidomide nonanedioic acid is essential for synthesizing this specific SOS1 PROTAC degrader, which demonstrates a DC50 of 209.4 nM in A549 cells [1].

Construction of PROTAC Libraries for CRBN-Mediated Degradation

This pre-conjugated building block enables rapid assembly of PROTAC candidates by coupling the free carboxylic acid to amine-containing target-binding warheads. The C9 linker length provides a defined spatial separation that can be systematically varied in SAR studies to identify optimal degradation conditions .

Chemical Probe Development for Cereblon-Dependent Protein Degradation

The compound serves as a starting material for synthesizing chemical probes to investigate CRBN-dependent degradation mechanisms, particularly in systems where the C9 linker geometry has been empirically validated as effective [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide nonanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.